molecular formula C4H6F3NO2S B3039737 2-amino-3-(trifluoromethylsulfanyl)propanoic Acid CAS No. 1301738-62-4

2-amino-3-(trifluoromethylsulfanyl)propanoic Acid

Cat. No.: B3039737
CAS No.: 1301738-62-4
M. Wt: 189.16 g/mol
InChI Key: KQKODVYODWEMMF-UHFFFAOYSA-N
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Description

2-Amino-3-(trifluoromethylsulfanyl)propanoic acid is a unique compound characterized by the presence of an amino group, a trifluoromethylsulfanyl group, and a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for various research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(trifluoromethylsulfanyl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the trifluoromethylsulfanyl group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Zinc dust and formic acid are typical reagents for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

2-Amino-3-(trifluoromethylsulfanyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 2-amino-3-(trifluoromethylsulfanyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethylsulfanyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to changes in cellular functions and signal transduction pathways, contributing to the compound’s biological activity .

Comparison with Similar Compounds

  • 2-Amino-3-(trifluoromethylthio)propanoic acid
  • 2-Amino-3-(trifluoromethylsulfonyl)propanoic acid
  • 2-Amino-3-(trifluoromethylselanyl)propanoic acid

Comparison: Compared to its similar compounds, 2-amino-3-(trifluoromethylsulfanyl)propanoic acid is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in research and industry .

Properties

IUPAC Name

2-amino-3-(trifluoromethylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2S/c5-4(6,7)11-1-2(8)3(9)10/h2H,1,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKODVYODWEMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309852
Record name S-(Trifluoromethyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301738-62-4
Record name S-(Trifluoromethyl)cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1301738-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(Trifluoromethyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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